1-Amino-7-(trifluoromethyl)naphthalene
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Overview
Description
1-Amino-7-(trifluoromethyl)naphthalene is an organic compound characterized by the presence of an amino group and a trifluoromethyl group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the trifluoromethylation of naphthalene derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical conditions . The amino group can then be introduced through nitration followed by reduction or via direct amination reactions .
Industrial Production Methods: Industrial production of 1-Amino-7-(trifluoromethyl)naphthalene may involve large-scale trifluoromethylation processes using specialized equipment to handle the reactive intermediates and ensure high yields. The process conditions are optimized to achieve the desired product with minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-7-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or nitric acid.
Reduction: Reagents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Regeneration of the amino group.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
1-Amino-7-(trifluoromethyl)naphthalene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Amino-7-(trifluoromethyl)naphthalene involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The amino group can form hydrogen bonds with target molecules, influencing their activity. The compound’s effects are mediated through its interaction with specific enzymes or receptors, modulating their function .
Comparison with Similar Compounds
- 1-Trifluoromethyl naphthalene
- 1-Nitro-2-(trifluoromethyl)naphthalene
- 1-Bromo-2-trifluoromethyl-naphthalene
- 1-Chloro-2-trifluoromethyl-naphthalene
Uniqueness: 1-Amino-7-(trifluoromethyl)naphthalene is unique due to the presence of both an amino group and a trifluoromethyl group on the naphthalene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
39499-11-1 |
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Molecular Formula |
C11H8F3N |
Molecular Weight |
211.18 g/mol |
IUPAC Name |
7-(trifluoromethyl)naphthalen-1-amine |
InChI |
InChI=1S/C11H8F3N/c12-11(13,14)8-5-4-7-2-1-3-10(15)9(7)6-8/h1-6H,15H2 |
InChI Key |
PEAYGGXBAFYXBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C(F)(F)F)C(=C1)N |
Origin of Product |
United States |
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